4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
CAS No.: 1040664-44-5
Cat. No.: VC8436778
Molecular Formula: C21H18ClN3S
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040664-44-5 |
|---|---|
| Molecular Formula | C21H18ClN3S |
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C21H18ClN3S/c1-14-3-6-17(11-15(14)2)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-7-18(22)8-5-16/h3-12H,13H2,1-2H3 |
| Standard InChI Key | DFGUNAVWYWVCLH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl)C |
Introduction
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound with a molecular formula of C21H18ClN3S and a molecular weight of 379.9 g/mol . This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological activities, including potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds in the pyrazolo[1,5-a]pyrazine class often require careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.
Comparison with Similar Compounds
Compounds similar to 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, such as 4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, share similar molecular weights and formulas but differ in the position of the chloro substituent on the benzyl group . These differences can significantly affect biological activity and chemical reactivity.
Comparison Table
| Compound | CAS Number | Molecular Weight | Chloro Position |
|---|---|---|---|
| 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | 1040664-44-5 | 379.9 g/mol | Para |
| 4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | 1207030-92-9 | 379.9 g/mol | Meta |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume